2-(吡啶-3-基)-2,3-二氢喹唑啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

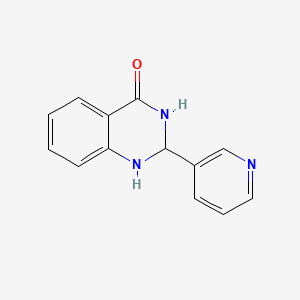

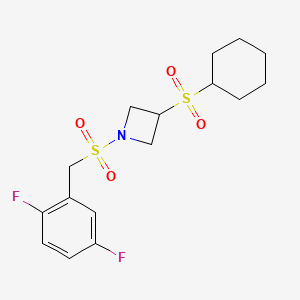

The compound "2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one" is a derivative of the dihydroquinazolinone family, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may have potential as a biological active molecule, possibly interacting with various receptors or enzymes due to the presence of the pyridinyl group attached to the dihydroquinazolinone core.

Synthesis Analysis

The synthesis of related dihydroquinazolinone derivatives has been reported using one-pot multi-component reactions. For instance, a one-pot method for synthesizing 2,3-dihydroquinazoline-4(1H)-ones involves the reaction between isatoic anhydride, primary amines, and dialkyl acetylenedicarboxylates in the presence of N-sulfonic acid pyridinium chloride under solvent-free conditions, yielding excellent yields of the corresponding quinazoline derivatives . Although the specific synthesis of "2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one" is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of dihydroquinazolinones is characterized by a bicyclic system consisting of a benzene ring fused to a seven-membered dihydroquinazoline ring. The presence of a pyridin-3-yl group would introduce an additional nitrogen-containing heterocycle, which could influence the compound's electronic properties and conformational stability. The molecular structure is crucial for the compound's interaction with biological targets and can be finely tuned to enhance activity and selectivity.

Chemical Reactions Analysis

Dihydroquinazolinones can participate in various chemical reactions due to their reactive sites. For example, the nitrogen in the quinazolinone ring can act as a nucleophile, while the carbonyl group can be involved in condensation reactions. The pyridinyl group could also undergo electrophilic substitution reactions, potentially leading to further functionalization of the compound . Aryne [3 + 2] cycloaddition reactions have been reported with related structures, indicating the potential for the synthesis of complex polycyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one" would likely include moderate solubility in organic solvents due to the presence of both aromatic and heteroaromatic systems. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the fused ring system and the electronic effects of the pyridinyl substituent. The compound's acidity, basicity, and reactivity would be determined by the presence of the nitrogen atoms and the carbonyl group within the structure .

科学研究应用

荧光传感器开发

2-(吡啶-3-基)-2,3-二氢喹唑啉-4(1H)-酮已被用于荧光传感器开发,特别是作为 Cu2+ 离子的“关闭”荧光传感器。该化合物对 Cu2+ 离子表现出有效的顺磁性荧光猝灭,并且可以检测自来水中纳摩尔水平的这些离子。其结合常数和化学计量已得到彻底分析,展示了其在环境和分析化学应用中的潜力 (Borase、Thale 和 Shankarling,2016)。

杀虫活性

研究表明,2,3-二氢喹唑啉-4(1H)-酮的衍生物表现出显着的杀虫活性。例如,一项研究使用 2,3-二氢喹唑啉-4(1H)-酮作为起始原料合成了一种化合物,该化合物对常见害虫小菜蛾表现出优异的杀虫性能 (Cong、Jiang 和 Cheng,2021)。

抗菌和抗真菌特性

几项研究调查了源自 2,3-二氢喹唑啉-4(1H)-酮的化合物的抗菌和抗真菌活性。这些化合物对各种细菌菌株(包括革兰氏阳性菌和革兰氏阴性菌)以及真菌菌株表现出有效的抑制作用。已经探索了它们的结构和活性关系,为它们在制药应用中的潜在用途提供了见解 (Gudasi、Shenoy、Vadavi、Patil 和 Patil,2005)。

绿色化学和合成

该化合物也一直处于绿色化学的最前沿,研究探索了通过环保方法合成它。例如,已经开发了一锅合成方法,提供了一种高效且毒性较低的方法来生产 2,3-二氢喹唑啉-4(1H)-酮衍生物。这些方法强调了可持续化学实践的重要性 (Ghorbani-Choghamarani 和 Zamani,2012)。

材料科学和光致发光

在材料科学领域,2,3-二氢喹唑啉-4(1H)-酮的衍生物已被用于开发光致发光材料。它们独特的特性使其适用于有机发光二极管 (OLED) 和其他电子显示器中的应用 (Su、Li、Yang、Zhou、Song、Zhou 和 Qu,2021)。

作用机制

Target of Action

Similar compounds have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Compounds with similar structures have been reported to inhibit the activation of fgfr signaling pathways, which play an essential role in various types of tumors .

Biochemical Pathways

The compound likely affects the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

Similar compounds have been reported to have low molecular weight, which could be beneficial for subsequent optimization .

Result of Action

Similar compounds have been reported to inhibit breast cancer cell proliferation and induce apoptosis .

Action Environment

The design and synthesis of similar compounds have been reported, suggesting that these factors could potentially be controlled in a laboratory setting .

未来方向

属性

IUPAC Name |

2-pyridin-3-yl-2,3-dihydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8,12,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQROQEKRGLIYPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017900.png)

![t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate](/img/structure/B3017901.png)

![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)

amine hydrochloride](/img/structure/B3017905.png)

![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)

![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B3017916.png)

![(2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-methylcyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;perchlorate](/img/structure/B3017918.png)